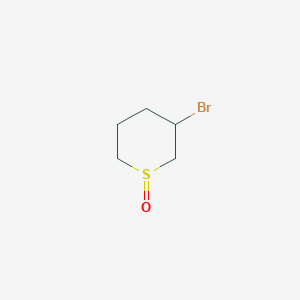
3-bromo-1lambda4-thian-1-one
Overview
Description
3-bromo-1lambda4-thian-1-one is a chemical compound with the molecular formula C5H9BrOS and a molecular weight of 197.1 g/mol It is a brominated derivative of tetrahydrothiopyran, featuring a sulfur atom in a six-membered ring structure
Mechanism of Action
Target of Action
It’s worth noting that many organosulfur compounds interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Organosulfur compounds often interact with their targets through covalent bonding, hydrogen bonding, or van der waals interactions .
Biochemical Pathways
Organosulfur compounds are known to participate in a variety of biochemical reactions, including redox reactions and the formation of disulfide bonds .
Pharmacokinetics
The physicochemical properties of a molecule can greatly influence its adme properties . For example, the polarity and size of a molecule can affect its absorption and distribution, while its chemical structure can influence its metabolism and excretion .
Result of Action
Organosulfur compounds can have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of oxidative stress .
Action Environment
The action, efficacy, and stability of 3-bromothiane 1-oxide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and reactivity of the compound . Additionally, the presence of other molecules can influence the compound’s action through competitive or noncompetitive interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1lambda4-thian-1-one typically involves the bromination of tetrahydrothiopyran. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the thiopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1lambda4-thian-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding tetrahydrothiopyran.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
3-bromo-1lambda4-thian-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran: The parent compound without the bromine substituent.
3-Chlorotetrahydro-2H-thiopyran 1-oxide: A chlorinated analog.
3-Fluorotetrahydro-2H-thiopyran 1-oxide: A fluorinated analog.
Uniqueness
3-bromo-1lambda4-thian-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromothiane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrOS/c6-5-2-1-3-8(7)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMKSTDVFKPDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
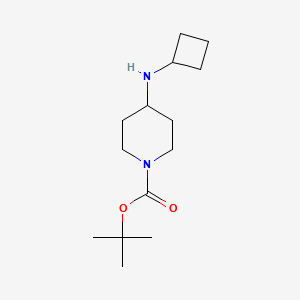

![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
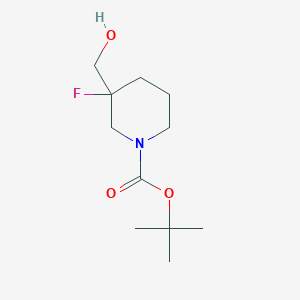
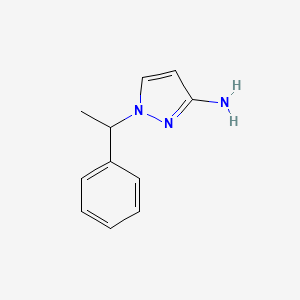
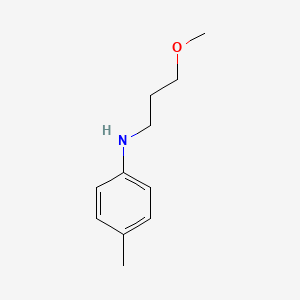
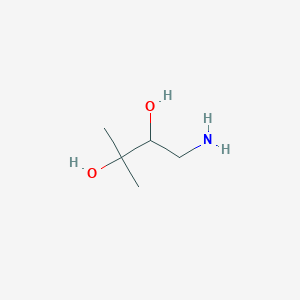
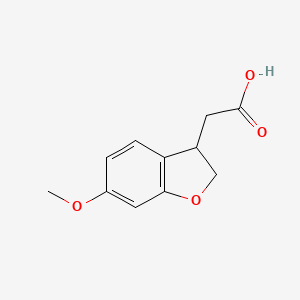
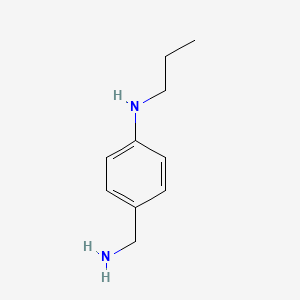
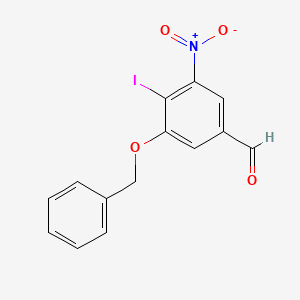
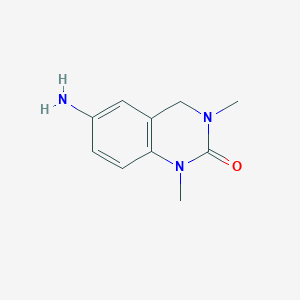
![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)

